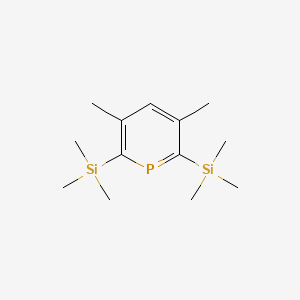
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-, is a compound belonging to the class of organophosphorus compounds. It is characterized by the presence of phosphorus atoms bonded to organic groups. This compound is notable for its unique structure, which includes trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the reaction of hydrophosphoryl compounds with hexamethyldisilazane in the presence of zinc sulfate and diethylamine at room temperature . This reaction yields trimethylsilyl esters of phosphorus(III) acids in high yields (89-94%) within 4 hours . The reaction does not require specially prepared solvents or an inert atmosphere, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorus(V) derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphorus(III) state.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphorus(V) derivatives, reduced phosphorus(III) compounds, and substituted phosphorin derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds.
Scientific Research Applications
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the Michaelis-Arbuzov reaction.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- can be compared with other similar organophosphorus compounds, such as:
These compounds share similar structural features and reactivity but differ in their specific applications and properties. Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- is unique due to its high stability and reactivity, making it a valuable reagent in various chemical and industrial processes.
Properties
CAS No. |
355126-09-9 |
|---|---|
Molecular Formula |
C13H25PSi2 |
Molecular Weight |
268.48 g/mol |
IUPAC Name |
(3,5-dimethyl-6-trimethylsilylphosphinin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H25PSi2/c1-10-9-11(2)13(16(6,7)8)14-12(10)15(3,4)5/h9H,1-8H3 |
InChI Key |
NMEVTZGPWKDJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(P=C1[Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
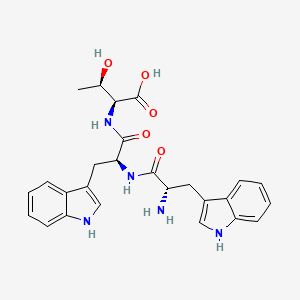
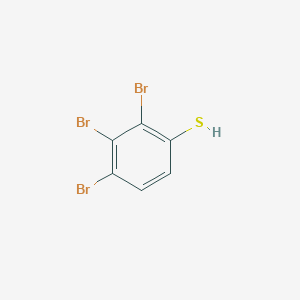

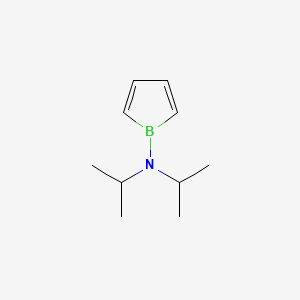
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
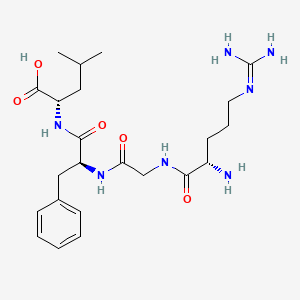
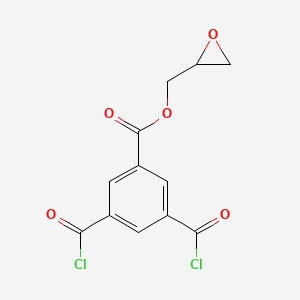
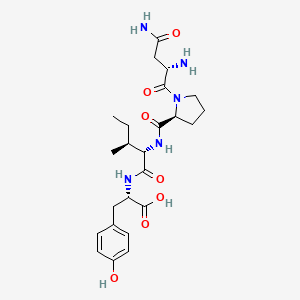
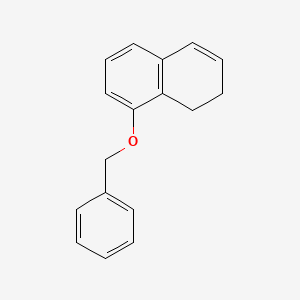
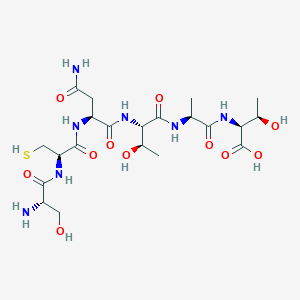
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
